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Compound of Interest

Compound Name: Piperafizine A

Cat. No.: B1221757

Get Quote

Spectroscopic Analysis of Piperafizine A: A Technical Guide

Executive Summary & Compound Profile
Piperafizine A is a bioactive diketopiperazine alkaloid, chemically defined as (3Z,6Z)-3,6-

dibenzylidene-1-methylpiperazine-2,5-dione.[1] Originally isolated from Streptoverticillium

aspergilloides and subsequently identified in Streptomyces species associated with medicinal

plants, it has garnered attention for its potentiating activity in multidrug-resistant cancer cells

and antiplasmodial properties.[1]

This guide provides a rigorous, self-validating framework for the structural elucidation and

quality control of Piperafizine A using high-resolution Mass Spectrometry (HR-MS), Fourier-

Transform Infrared Spectroscopy (FT-IR), and Nuclear Magnetic Resonance (NMR).[1]
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Property Data

IUPAC Name
(3Z,6Z)-3,6-dibenzylidene-1-methylpiperazine-

2,5-dione

Molecular Formula C₁₉H₁₆N₂O₂

Molecular Weight 304.35 g/mol

Core Scaffold 2,5-Diketopiperazine (DKP)

Key Features
Asymmetric N-methylation, Z,Z-benzylidene

configuration

Structural Elucidation Strategy
The analysis of Piperafizine A requires a specific logic flow to distinguish it from symmetrical

analogues (e.g., 3,6-dibenzylidene-2,5-piperazinedione) and geometric isomers (E,Z or E,E).[1]

The Logic Flow (DOT Visualization):
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Caption: Logical workflow for the spectroscopic validation of Piperafizine A, moving from mass

identification to stereochemical assignment.

Mass Spectrometry (HR-ESI-MS) Protocol
Mass spectrometry is the first line of defense to establish the elemental composition and

degree of unsaturation.[1]
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Methodology:

Ionization: Electrospray Ionization (ESI) in Positive Mode (+).

Solvent: MeOH:H₂O (1:1) with 0.1% Formic Acid to promote protonation [M+H]⁺.[1]

Analyzer: Q-TOF or Orbitrap for <5 ppm mass accuracy.[1]

Diagnostic Data Interpretation:

Ion Species m/z (Calc) m/z (Exp) Interpretation

[M+H]⁺ 305.1290 305.1288

Protonated molecular

ion confirming

C₁₉H₁₆N₂O₂.[1]

[M+Na]⁺ 327.1109 327.1112

Sodium adduct,

common in biological

isolates.[1]

Fragment 1 ~117.05 -
Loss of benzylidene

moiety (C₈H₇N).[1]

Causality: The high degree of unsaturation (12 degrees) is consistent with the two benzene

rings, two double bonds, and the diketopiperazine ring.[1]

Infrared Spectroscopy (FT-IR)
IR is critical for confirming the diketopiperazine core, specifically the amide carbonyls which

appear at distinct frequencies due to conjugation with the benzylidene double bonds.[1]

Protocol:

Technique: Attenuated Total Reflectance (ATR) on neat crystal or KBr pellet.[1]

Resolution: 4 cm⁻¹.[1]

Key Absorbance Bands:
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Frequency (cm⁻¹) Assignment Structural Insight

3150 - 3250 N-H Stretch
Indicates the secondary amide

(N-4 position).[1]

1670 - 1690 C=O Stretch (Amide I)

Conjugated lactam carbonyls.

[1] Note: Two bands may

appear due to asymmetry (N-

Me vs NH).[1]

1620 - 1640 C=C Stretch
Exocyclic double bonds

(benzylidene).[1]

750 / 690 C-H Bending
Monosubstituted benzene

rings.[1]

Nuclear Magnetic Resonance (NMR) Analysis
This is the definitive step for Piperafizine A.[1] The asymmetry introduced by the single N-

methyl group distinguishes it from symmetric dimers.[1]

Sample Preparation:

Solvent: DMSO-d₆ (Preferred for solubility and NH exchange prevention) or CDCl₃.[1]

Concentration: 5–10 mg in 600 µL.[1]

Reference: TMS (0.00 ppm) or residual solvent peak (DMSO: 2.50 ppm).[1]

A. ¹H NMR Data (500 MHz, DMSO-d₆)
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Position δH (ppm) Mult, J (Hz) Assignment Logic

NH (4) 10.2 - 10.5 br s
Exchangeable amide

proton.[1]

N-Me (1) 3.05 - 3.15 s (3H)

Diagnostic:

Distinguishes from

des-methyl

analogues.[1]

H-7 (Olefin) 6.75 - 6.85 s (1H)
Vinyl proton near N-

Me.[1]

H-7' (Olefin) 6.80 - 6.90 s (1H)
Vinyl proton near NH.

[1]

Ar-H 7.30 - 7.60 m (10H)
Two monosubstituted

phenyl rings.[1]

Critical Observation: The presence of two distinct olefinic singlets (H-7 and H-7') confirms the

asymmetry of the molecule.[1] In a symmetric analogue, these would likely overlap or be

identical.[1]

B. ¹³C NMR Data (125 MHz, DMSO-d₆)
Carbon Type δC (ppm) Assignment

Carbonyls 158.0, 160.5
C-2 and C-5 (Amide

carbonyls).[1]

Olefins (Quat) 126.0, 128.5
C-3 and C-6 (Quaternary

carbons).[1]

Olefins (CH) 115.0 - 118.0
C-7 and C-7' (Benzylidene

CH).[1]

N-Methyl 35.0 - 36.0 N-CH₃.[1]

Aromatic 128.0 - 130.0 Phenyl carbons.[1]

C. Stereochemistry (NOESY/ROESY)
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Determining the Z vs E configuration of the exocyclic double bonds is vital for biological activity.

[1]

Experiment: 1D NOE or 2D NOESY.

Target Interaction: Irradiation of the NH signal should show an NOE correlation to the H-7'

(olefinic proton) and the ortho-protons of the adjacent phenyl ring.[1]

Result: In the (Z,Z) isomer (the natural product Piperafizine A), the olefinic proton is typically

cis to the carbonyl oxygen and trans to the Nitrogen lone pair, but spatial proximity allows

NOE between the NH and the phenyl ring protons if the geometry places them on the same

face.[1]

Diagnostic: Strong NOE between H-7 and N-Me confirms the Z-geometry at the C-3/C-7

bond.[1]

Experimental Workflow: Isolation to Analysis
To ensure reproducibility, follow this extraction and purification logic.

Streptomyces/Piper
Biomass MeOH Extraction Liquid-Liquid Partition

(EtOAc vs H2O)
Silica Gel CC

(CH2Cl2:MeOH Gradient)
 Organic Layer Prep-HPLC

(C18, H2O:MeCN)
 UV Active Fractions

Pure Piperafizine A

Click to download full resolution via product page

Caption: Isolation pipeline for Piperafizine A from fermentation broth or plant material.[1]

Step-by-Step Protocol:

Extraction: Macerate biomass in MeOH (3x). Evaporate to dryness.

Partition: Suspend residue in water; partition with EtOAc. Piperafizine A concentrates in the

EtOAc fraction.[1][2]

Fractionation: Silica gel flash chromatography. Elute with CH₂Cl₂ → CH₂Cl₂:MeOH (95:5).[1]
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Purification: Reverse-phase HPLC (C18 column). Isocratic elution with 60% MeCN in H₂O

often yields the pure alkaloid (monitor UV at 254 nm and 300 nm).[1]
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Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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